![molecular formula C3H4N2O2S B1274834 5-Amino-1,3-thiazolidine-2,4-dione CAS No. 856658-51-0](/img/structure/B1274834.png)
5-Amino-1,3-thiazolidine-2,4-dione
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Overview
Description
5-Amino-1,3-thiazolidine-2,4-dione, also known as 5-ATD, is a small organic molecule with a wide range of applications in the field of scientific research. It is a versatile building block for the synthesis of various compounds and has been used extensively in the development of new drugs, materials, and other products. The thiazolidin-2,4-dione (TZD) moiety plays a central role in the biological functioning of several essential molecules .
Synthesis Analysis
Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds. They are used as vehicles in the synthesis of valuable organic combinations . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .
Molecular Structure Analysis
Thiazolidin-2,4-dione, also called glitazone, is a heterocyclic moiety that consists of a five-membered saturated thiazolidine ring with sulfur at 1 and nitrogen at 3, along with two carbonyl functional groups at the 2 and 4 positions .
Chemical Reactions Analysis
Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity .
Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Amino-1,3-thiazolidine-2,4-dione include a molecular formula of CHNOS, an average mass of 132.141 Da, and a monoisotopic mass of 131.999344 Da . It has a density of 1.6±0.1 g/cm³, a boiling point of 353.5±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C .
Scientific Research Applications
Antihyperglycemic Drug Synthesis
5-Amino-1,3-thiazolidine-2,4-dione is utilized in the synthesis of antihyperglycemic drugs . These drugs are designed to help manage blood sugar levels in individuals with diabetes. The compound acts as a starting material for creating various derivatives that exhibit significant antihyperglycemic actions without causing hypoglycemia. Specifically, it is used to synthesize 5-arylidene-2,4-thiazolidinediones , which are known to stimulate the peroxisome proliferator-activated receptor-γ (PPAR-γ), a key regulator of glucose and lipid metabolism .
Future Directions
properties
IUPAC Name |
5-amino-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O2S/c4-1-2(6)5-3(7)8-1/h1H,4H2,(H,5,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBFCDKNTOMJSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(=O)NC(=O)S1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1,3-thiazolidine-2,4-dione |
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